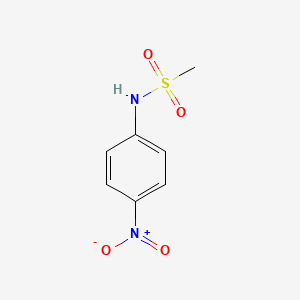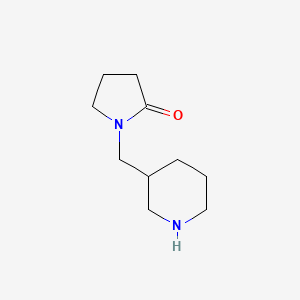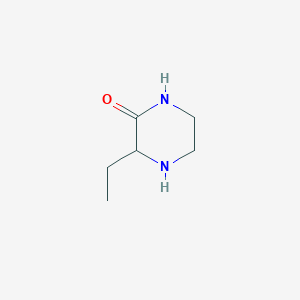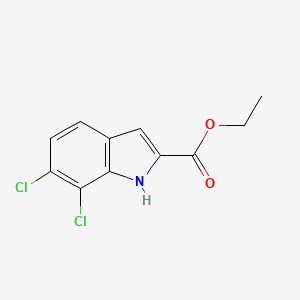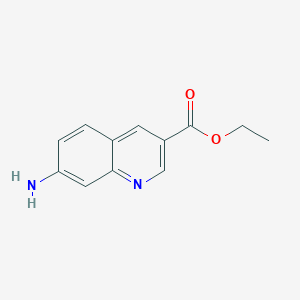
Ethyl 7-aminoquinoline-3-carboxylate
Descripción general
Descripción
Ethyl 7-aminoquinoline-3-carboxylate is a chemical compound with the linear formula C12H12N2O2 . It is used in laboratory settings and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of quinoline derivatives, such as Ethyl 7-aminoquinoline-3-carboxylate, has been achieved through various methods. One approach involves base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . Other methods include microwave irradiation synthesis, which is pollution-free, energy-efficient, less time-consuming, and uses eco-friendly and safe reusable catalysts .
Molecular Structure Analysis
The molecular structure of Ethyl 7-aminoquinoline-3-carboxylate is characterized by the formula C12H12N2O2 . The molecular weight of the compound is 216.24 g/mol .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl 7-aminoquinoline-3-carboxylate include Friedlander condensations of o-aminobenzophenones and diethylmalonate, followed by a reaction with POCl3 . Other reactions involve the use of microwave irradiation .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 7-aminoquinoline-3-carboxylate include a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol .
Aplicaciones Científicas De Investigación
Antimalarial Activity
Quinoline derivatives, including Ethyl 7-aminoquinoline-3-carboxylate, have been found to exhibit antimalarial properties . They form an important class of heterocyclic compounds for new drug development in the fight against malaria.
Anticancer Activity
Quinoline compounds have shown promise in the field of cancer research . Their unique structure allows them to interact with cancer cells in ways that can inhibit growth or even kill the cells.
Antibacterial Activity
Quinoline derivatives have been found to have antibacterial properties . This makes them potential candidates for the development of new antibiotics, especially in the era of increasing antibiotic resistance.
Antifungal Activity
Similar to their antibacterial properties, quinoline compounds also exhibit antifungal activities . This could be particularly useful in treating fungal infections that are resistant to current antifungal medications.
Anti-inflammatory and Analgesic Activities
Quinoline compounds have been found to exhibit anti-inflammatory and analgesic (pain-relieving) activities . This makes them potential candidates for the development of new drugs to treat conditions like arthritis and other inflammatory diseases.
Cardiovascular Activity
Quinoline compounds have shown potential in the treatment of cardiovascular diseases . Their unique properties could be harnessed to develop new drugs for heart disease and other cardiovascular conditions.
Central Nervous System Activity
Quinoline compounds have shown potential in the treatment of central nervous system disorders . Their unique properties could be harnessed to develop new drugs for neurological conditions.
Synthesis of Other Compounds
Quinoline compounds, including Ethyl 7-aminoquinoline-3-carboxylate, can be used in the synthesis of other complex organic compounds . This makes them valuable in various fields of research and industrial chemistry.
Safety and Hazards
While specific safety and hazard information for Ethyl 7-aminoquinoline-3-carboxylate was not found in the retrieved sources, it’s important to handle all chemical compounds with appropriate safety measures. For example, one should avoid skin and eye contact, and use proper personal protective equipment .
Direcciones Futuras
Quinoline motifs, such as Ethyl 7-aminoquinoline-3-carboxylate, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The future directions in this field involve the development of greener and more sustainable chemical processes, including the use of microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
Propiedades
IUPAC Name |
ethyl 7-aminoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSSELQOYSUBGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432202 | |
| Record name | Ethyl 7-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-aminoquinoline-3-carboxylate | |
CAS RN |
339290-20-9 | |
| Record name | Ethyl 7-aminoquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

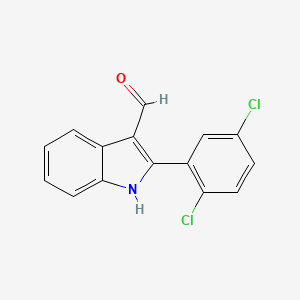

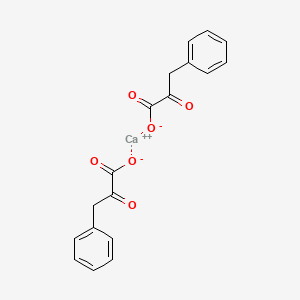

![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)
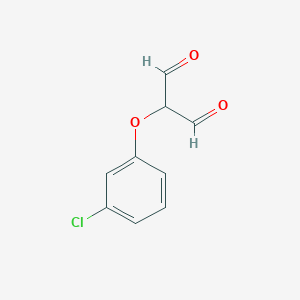
![5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1365940.png)

![2-[[3-[(3-chlorophenyl)carbamoyl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1365953.png)
